6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxalinedione derivative that acts as a potent and competitive antagonist for non-NMDA (N-methyl-D-aspartate) glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptor subtypes [, , , , , ]. Its primary role in scientific research is to investigate the physiological functions and pharmacological properties of these receptors, as well as their involvement in various neurological processes. [, , , , , , , , , , , , , , , ].
CNQX acts by competitively binding to the glutamate binding site on AMPA and kainate receptors, thereby preventing the binding of the endogenous agonist, glutamate. This competitive antagonism inhibits the opening of ion channels associated with these receptors, blocking the influx of sodium and calcium ions that would normally lead to neuronal depolarization [, , , , , ].
a) Characterizing Glutamatergic Synaptic Transmission: CNQX has been instrumental in characterizing the role of non-NMDA receptors in excitatory synaptic transmission in various brain regions, including the hippocampus, cerebellum, and neocortex. Studies using CNQX have demonstrated its ability to selectively block AMPA and kainate receptor-mediated excitatory postsynaptic currents (EPSCs), allowing researchers to isolate and analyze the contribution of NMDA receptors to synaptic transmission [, , , , ].
b) Investigating Synaptic Plasticity: CNQX has been employed to study synaptic plasticity mechanisms, such as long-term potentiation (LTP) and long-term depression (LTD), which are thought to underlie learning and memory. By blocking AMPA/kainate receptors, CNQX has helped elucidate the role of these receptors in the induction and maintenance of synaptic plasticity, revealing the complex interplay between different glutamate receptor subtypes in these processes [, , , ].
c) Examining Neuronal Excitability and Network Activity: CNQX has been utilized to explore the role of non-NMDA receptors in regulating neuronal excitability and network activity. Research has shown that CNQX can suppress spontaneous neuronal firing, reduce epileptiform activity, and modulate the propagation of neuronal discharges in brain slices, highlighting the importance of AMPA/kainate receptors in shaping neuronal firing patterns and network dynamics [, , , ].
d) Elucidating the Role of Glutamate Receptors in Disease Models: CNQX has been used to investigate the involvement of AMPA/kainate receptors in various neurological disorders, including epilepsy, Parkinson's disease, and pain. By blocking these receptors, CNQX has provided insights into the pathophysiology of these diseases and the potential therapeutic benefits of targeting non-NMDA receptors [, , , ].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.: 88847-11-4
CAS No.: 290299-12-6